Cas no 96695-21-5 (methyl 2-ethyl-2-formylbutanoate)

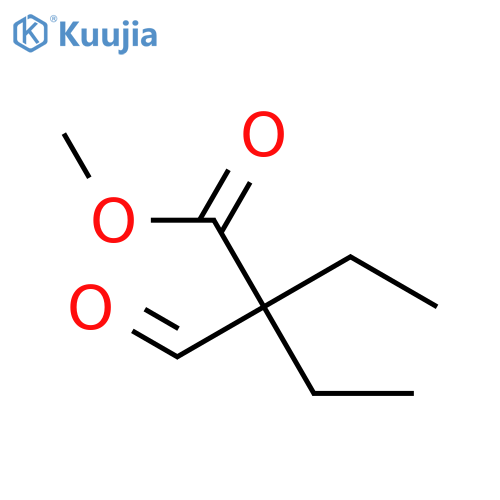

96695-21-5 structure

商品名:methyl 2-ethyl-2-formylbutanoate

CAS番号:96695-21-5

MF:C8H14O3

メガワット:158.195

CID:4361462

methyl 2-ethyl-2-formylbutanoate 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-ethyl-2-formyl-, methyl ester

- methyl 2-ethyl-2-formylbutanoate

-

methyl 2-ethyl-2-formylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-45449360-5.0g |

methyl 2-ethyl-2-formylbutanoate |

96695-21-5 | 95% | 5.0g |

$2369.0 | 2022-11-30 | |

| Enamine | BBV-45449360-2.5g |

methyl 2-ethyl-2-formylbutanoate |

96695-21-5 | 95% | 2.5g |

$1871.0 | 2023-10-28 | |

| Enamine | BBV-45449360-1g |

methyl 2-ethyl-2-formylbutanoate |

96695-21-5 | 95% | 1g |

$903.0 | 2023-10-28 | |

| Enamine | BBV-45449360-5g |

methyl 2-ethyl-2-formylbutanoate |

96695-21-5 | 95% | 5g |

$2369.0 | 2023-10-28 | |

| Enamine | BBV-45449360-1.0g |

methyl 2-ethyl-2-formylbutanoate |

96695-21-5 | 95% | 1.0g |

$903.0 | 2022-11-30 | |

| Enamine | BBV-45449360-10.0g |

methyl 2-ethyl-2-formylbutanoate |

96695-21-5 | 95% | 10.0g |

$2980.0 | 2022-11-30 | |

| Enamine | BBV-45449360-10g |

methyl 2-ethyl-2-formylbutanoate |

96695-21-5 | 95% | 10g |

$2980.0 | 2023-10-28 |

methyl 2-ethyl-2-formylbutanoate 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

96695-21-5 (methyl 2-ethyl-2-formylbutanoate) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 157047-98-8(Benzomalvin C)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量